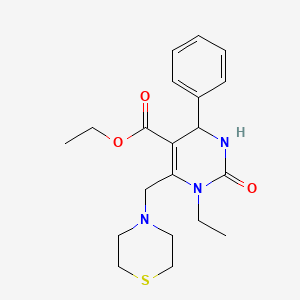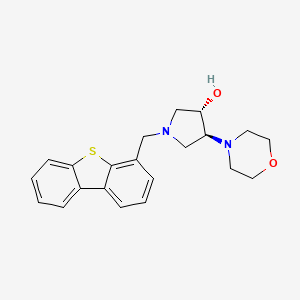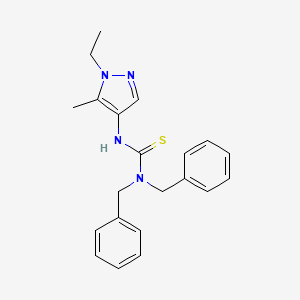![molecular formula C14H17N5O2S B4383846 N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4383846.png)
N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-(4-nitrophenyl)thiourea
Descripción general
Descripción
N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-nitrophenyl)thiourea is a synthetic organic compound that features a pyrazole ring and a thiourea moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the pyrazole and nitrophenyl groups suggests it may exhibit unique biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-nitrophenyl)thiourea typically involves the following steps:
Preparation of 5-methyl-1H-pyrazole: This can be synthesized by the cyclization of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid under acidic conditions.
Alkylation: The 5-methyl-1H-pyrazole is then alkylated with 1-bromo-3-chloropropane to form 3-(5-methyl-1H-pyrazol-1-yl)propane.
Thiourea Formation: The alkylated product is reacted with 4-nitrophenyl isothiocyanate under basic conditions to yield N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-nitrophenyl)thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include:
Continuous flow reactors: for the alkylation step to ensure consistent product quality.
Automated purification systems: such as high-performance liquid chromatography (HPLC) to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reagent.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: 4-amino derivatives.
Substitution: Halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may act as a lead compound for developing new drugs due to its potential biological activities.
Material Science: Its unique structure could be useful in the design of new materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its functional groups.
Mecanismo De Acción
The mechanism by which N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-nitrophenyl)thiourea exerts its effects likely involves:
Binding to specific enzymes or receptors: The pyrazole and nitrophenyl groups can interact with biological targets, potentially inhibiting or activating them.
Pathway Modulation: It may affect signaling pathways by altering the activity of key proteins involved in these pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-chlorophenyl)thiourea
- N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-methoxyphenyl)thiourea
Uniqueness
N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-nitrophenyl)thiourea is unique due to the presence of the nitro group, which can undergo specific reactions such as reduction to an amino group, providing additional functional versatility compared to its analogs.
Propiedades
IUPAC Name |
1-[3-(5-methylpyrazol-1-yl)propyl]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-11-7-9-16-18(11)10-2-8-15-14(22)17-12-3-5-13(6-4-12)19(20)21/h3-7,9H,2,8,10H2,1H3,(H2,15,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTQFHSPUNYNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4383765.png)
![ETHYL 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4383767.png)


![N,N-dibenzyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4383785.png)

![N,N-dibenzyl-N'-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4383799.png)
![N~1~-ALLYL-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B4383804.png)
![2-{[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4383812.png)
![1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-METHYLCYCLOHEXYL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4383813.png)
![N~1~-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4383819.png)
![ETHYL 1-ETHYL-6-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4383834.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-(1-phenylethyl)thiourea](/img/structure/B4383842.png)
![ETHYL 4-{[({3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B4383854.png)
